molecular formula C30H42N8O3 B11932678 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide

Cat. No.: B11932678
M. Wt: 562.7 g/mol
InChI Key: QKDCLUARMDUUKN-UHFFFAOYSA-N
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Description

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) . It functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK via its prop-2-enoyl (acrylamide) electrophile, providing prolonged suppression of kinase activity. This mechanism makes it an invaluable chemical probe for investigating B-cell receptor signaling pathways, which are critical in immunology and oncology research. The compound is particularly significant in the field of kinase chemoproteomics , where it is used to profile kinase selectivity and identify novel BTK-dependent cellular processes. Its primary research applications include the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis. This small molecule is designed for use in biochemical assays, cell-based studies, and as a key reagent for developing targeted protein degradation strategies, such as PROTACs. FOR RESEARCH USE ONLY. Not intended for any human or veterinary drug, household, or other use.

Properties

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)

InChI Key

QKDCLUARMDUUKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Origin of Product

United States

Preparation Methods

Piperidine-Piperazine Intermediate

The 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline fragment is synthesized via nucleophilic substitution. Piperidine is reacted with 4-fluoroaniline in the presence of K2_2CO3_3 in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(piperidin-1-yl)aniline. Subsequent N-methylation using methyl iodide and sodium hydride introduces the piperazine moiety.

Pyrrolidine-Acrylate Intermediate

The (3R)-1-(prop-2-enoyl)pyrrolidin-3-ol intermediate is prepared through a stereoselective acryloylation. (R)-pyrrolidin-3-ol is treated with acryloyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine to neutralize HCl. The product is purified via silica gel chromatography (eluent: DCM/methanol 20:1).

Pyrazine Core Functionalization

The pyrazine scaffold is constructed through a series of substitutions:

  • Ethylation : 3-Amino-5-hydroxypyrazine-2-carboxamide is reacted with ethyl bromide in the presence of NaH in tetrahydrofuran (THF) at 60°C.

  • Anilino Coupling : The ethylated pyrazine undergoes Buchwald-Hartwig amination with 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline using Pd(OAc)2_2 and Xantphos in toluene at 100°C.

  • Pyrrolidinyloxy Introduction : Mitsunobu reaction couples the (3R)-1-(prop-2-enoyl)pyrrolidin-3-ol to the pyrazine core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF.

Final Assembly and Deuteration

The penultimate step involves acryloylation of the pyrrolidine nitrogen. The intermediate is treated with acryloyl chloride in DCM at 0°C, followed by aqueous workup. For deuterated variants, deuteration is achieved using RuCl3_3 catalyst under deuterium gas, selectively replacing vinylic hydrogens.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with eluents ranging from DCM/methanol (20:1) to ethyl acetate/hexane (1:1).

  • HPLC : Final purity ≥99.8% using a C18 column and acetonitrile/water gradient.

Analytical Validation

ParameterMethodResult
Purity HPLC99.8%
Melting Point Differential Scanning Calorimetry100–103°C
Mass (LCMS) ESI-MS[M+H]+^+ = 614.5
1^1H NMR 400 MHz (CDCl3_3)δ 2.71 (s, 3H, CH3_3), 8.38 (d, 1H, Ar-H)

Optimization and Yield Considerations

  • Coupling Reactions : Pd-catalyzed amination achieves 68–75% yield. Excess ligand (Xantphos) minimizes palladium black formation.

  • Deuteration Efficiency : RuCl3_3-catalyzed deuteration attains 45% deuterium incorporation at the acryloyl moiety.

  • Overall Yield : 12–15% across 8 steps, with the Mitsunobu reaction being the bottleneck (50–55% yield).

Comparative Analysis with Related TKIs

Naquotinib’s synthesis shares similarities with osimertinib but diverges in fragment coupling strategies. Unlike osimertinib’s reliance on Michael addition, Naquotinib uses Mitsunobu chemistry for stereocontrol, enabling scalable production of the (R)-pyrrolidinyloxy group.

Challenges and Innovations

  • Stereochemical Control : The (R)-configuration of the pyrrolidine ring is preserved using chiral auxiliaries during acryloylation.

  • Deuteration Specificity : Selective deuteration at the acryloyl group avoids isotopic scrambling, ensuring metabolic stability .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary carboxamide moiety (-CONH2_2) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Forms the corresponding carboxylic acid (COOH-COOH) and ammonium ion.

  • Basic hydrolysis : Produces a carboxylate salt (COO−COO^−) and ammonia.
    Reaction rates depend on steric hindrance from the ethyl group and electronic effects of the pyrazine ring. Stability data suggests moderate resistance to hydrolysis at physiological pH .

Nucleophilic Substitution on the Pyrazine Ring

The electron-deficient pyrazine core facilitates nucleophilic aromatic substitution. Key sites include:

  • C-5 position : Activated by the electron-withdrawing carboxamide group.

  • C-3 position : Influenced by the adjacent amino substituent.

Reaction TypeReagents/ConditionsProduct
AminationNH3_3/Cu catalystSubstituted pyrazine derivative
HalogenationCl2_2/FeCl3_3Chlorinated analog

Michael Addition via the Prop-2-enoyl Group

The acryloyl (prop-2-enoyl) side chain participates in Michael additions with nucleophiles (e.g., thiols, amines):

  • Thiol addition : Forms a covalent adduct at the β-carbon of the acryloyl group.

  • Amine addition : Generates secondary or tertiary amines, potentially altering pharmacological activity.

Example :

Acryloyl+R-NH2R-NH-CH2-CO-pyrrolidine\text{Acryloyl} + \text{R-NH}_2 \rightarrow \text{R-NH-CH}_2\text{-CO-pyrrolidine}

This reaction is critical for covalent binding to biological targets .

Oxidation and Reduction Reactions

  • Oxidation : The pyrrolidine ring’s tertiary amine may oxidize to form an N-oxide under strong oxidizing agents (e.g., H2_2O2_2).

  • Reduction : The pyrazine ring can be reduced to a dihydropyrazine derivative using catalysts like Pd/C.

Stability Under Environmental Conditions

ConditionReactivity/OutcomeCitation
MoistureSlow hydrolysis of carboxamide
LightPhotooxidation of acryloyl group
High TemperatureDecomposition above 200°C

Comparative Reactivity with Structural Analogs

Data from structurally similar compounds highlights key differences:

Compound ModificationReactivity Change
Fluorophenyl substitutionEnhanced hydrolytic stability
Removal of methanesulfonateIncreased solubility in polar solvents

Stereochemical Influences

The (R)-configuration at the pyrrolidine-3-yloxy group affects reaction kinetics:

  • Michael addition : Stereospecific binding to biological nucleophiles .

  • Hydrolysis : No significant stereochemical preference observed.

Scientific Research Applications

Physicochemical Properties

The compound has a molecular weight of 552.71 g/mol. Key physicochemical properties include:

PropertyValue
Solubility0.0688 mg/mL
LogP3.18
Polar Surface Area120.16 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

These properties suggest a moderate lipophilicity, which is often favorable for drug-like candidates.

Anticancer Activity

Research indicates that compounds similar to 6-Ethyl-3-{...} have shown promise in anticancer applications. The structural components, particularly the piperazine and piperidine moieties, are known to interact with various biological targets associated with cancer cell proliferation and survival pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in preclinical models by targeting specific receptors involved in oncogenesis .

Neuropharmacological Effects

The presence of piperazine and piperidine rings suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, modifications to the piperidine structure have been linked to enhanced acetylcholinesterase inhibition, which is crucial for improving cholinergic function in Alzheimer's patients .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of compounds with similar frameworks. The incorporation of various functional groups allows for interaction with bacterial membranes or enzymes, leading to effective inhibition of microbial growth. Preliminary data suggest that modifications akin to those found in 6-Ethyl-3-{...} can enhance antibacterial activity against resistant strains .

Case Study 1: Anticancer Efficacy

In a study published in Drug Design, Development and Therapy, researchers synthesized a series of compounds based on the structure of 6-Ethyl-3-{...} and evaluated their anticancer properties against human cancer cell lines. The results showed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents included derivatives of 6-Ethyl-3-{...} , focusing on their ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce cell death and improve cognitive function in animal models .

Mechanism of Action

Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations, such as L858R and T790M. This inhibition prevents the receptor from activating downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and metastasis. By blocking these pathways, Naquotinib effectively reduces tumor growth and progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with analogues sharing key motifs:

Compound Structural Features Key Differences Reported Bioactivity Source
6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide (CAS: 1254053-43-4) Similar pyrazine core, ethyl group, and piperazine-piperidine-anilino substituent. Replaces propenoyl-pyrrolidine with tetrahydro-2H-pyran-4-yl group. Likely targets kinase pathways; reduced covalent binding potential due to lack of acrylamide.
3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide Pyrazine-carboxamide core with sulfonyl-piperazine substituent. Lacks acrylamide and pyrrolidine groups; sulfonyl group may enhance solubility. Potential kinase inhibitor with altered target specificity.
4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Pyrazolo-pyridine core with piperidine-carboxamide. Different heterocyclic core; retains piperidine but lacks acrylamide. Anti-inflammatory or anti-fibrotic activity via TNFα modulation.

Pharmacological and Mechanistic Insights

Structural Similarity vs. Bioactivity: While structurally similar compounds (Tanimoto coefficient >0.85) share mechanisms (e.g., OA and HG in ), only 20% exhibit significant gene expression overlap due to biological context dependencies . The acrylamide group in the query compound enables covalent binding, differentiating it from non-acrylamide analogues (e.g., CAS: 1254053-43-4) .

Target Prediction :

  • ChemMapper () identifies analogues with kinase inhibition (e.g., EGFR, BTK) due to the pyrazine-carboxamide scaffold.
  • The piperazine-piperidine motif aligns with serotonin/dopamine receptor ligands (), but covalent modification via acrylamide may shift activity toward irreversible kinase inhibition.

Anti-Inflammatory Potential: Analogues like 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-...} () target TNFα pathways, suggesting the query compound may share anti-inflammatory properties but with enhanced selectivity due to its unique substituents .

Research Findings and Data

  • Gene Expression Profiling : Structurally similar compounds (e.g., pyrazine-carboxamides) show overlapping transcriptional responses in pathways like MAPK/ERK and PI3K-AKT, but acrylamide-containing derivatives exhibit distinct profiles due to covalent target engagement .
  • SAR Analysis: Piperazine-piperidine moiety: Critical for cellular permeability and target binding (e.g., kinase ATP pockets). Propenoyl-pyrrolidine: Enhances potency but may increase off-target reactivity .

Biological Activity

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide, also known as Naquotinib (ASP8273), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily developed for the treatment of non-small cell lung cancer (NSCLC). This compound targets specific mutations in the EGFR, including L858R and T790M, which are commonly associated with resistance to first-generation TKIs.

Naquotinib functions by selectively inhibiting the activity of the mutated EGFR, blocking downstream signaling pathways such as MAPK/ERK and PI3K/AKT. This inhibition prevents cellular proliferation and survival, ultimately leading to reduced tumor growth and progression. The compound's structure allows for high specificity towards the mutated forms of EGFR, making it a potent therapeutic agent in oncology.

Antitumor Activity

Research has shown that Naquotinib exhibits significant antitumor activity against various NSCLC cell lines harboring EGFR mutations. In vitro studies demonstrated that Naquotinib effectively inhibits cell proliferation with IC50 values in the nanomolar range, indicating its potency compared to other EGFR inhibitors like gefitinib and erlotinib.

Compound IC50 (nM) Target
Naquotinib10 - 50L858R, T790M mutations
Gefitinib50 - 100L858R mutations
Erlotinib100 - 200L858R mutations

Pharmacokinetics

Naquotinib demonstrates favorable pharmacokinetic properties, with good oral bioavailability and a half-life suitable for once-daily dosing. Studies indicate that it achieves effective plasma concentrations that correlate with its antitumor effects.

Case Studies

  • Clinical Trial Results : A phase II clinical trial evaluated Naquotinib in patients with advanced NSCLC who had previously received chemotherapy and targeted therapy. Results showed an overall response rate of 60% in patients with T790M mutations, significantly higher than historical controls receiving standard therapies.
  • Combination Therapy : In another study, Naquotinib was combined with chemotherapy agents. The combination therapy resulted in enhanced efficacy, with a progression-free survival rate of over 12 months compared to 6 months with chemotherapy alone.

Safety Profile

The safety profile of Naquotinib is consistent with other EGFR TKIs, with common adverse effects including rash, diarrhea, and hepatotoxicity. Serious adverse events were rare but included interstitial lung disease in some patients.

Q & A

Basic: What synthetic strategies are recommended for constructing the piperazine-piperidine hybrid core in this compound?

Answer:
The piperazine-piperidine hybrid core can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(4-methylpiperazin-1-yl)piperidine with a halogenated aromatic amine (e.g., 4-aminophenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) facilitates C–N bond formation . Alternatively, reductive amination using NaBH₃CN or Pd/C-mediated hydrogenation between piperazine and piperidine precursors ensures regioselectivity .
Key Data:

Reaction TypeYield (%)ConditionsReference
Nucleophilic Substitution75–85%DMF, K₂CO₃, 80°C
Reductive Amination60–70%NaBH₃CN, MeOH, rt

Basic: How can the pyrazine-2-carboxamide moiety be functionalized without compromising reactivity?

Answer:
The pyrazine ring is electrophilic at the 3- and 5-positions. Protect the carboxamide group with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions. Introduce substituents via SNAr (nucleophilic aromatic substitution) using amines or alkoxides. For example, coupling 6-ethyl-3-amino-pyrazine-2-carboxamide with a pyrrolidin-3-yloxyprop-2-enoyl group requires activation via EDC/HOAt in dichloromethane .

Advanced: What analytical techniques resolve structural ambiguities in the prop-2-enoyl-pyrrolidine linker?

Answer:

  • NMR: ¹H-NMR distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans-configured enoyl groups).
  • HRMS: High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring and acryloyl orientation .
    Example Data:
TechniqueObservationSignificance
¹H-NMRδ 6.8–7.2 ppm (vinyl protons, J = 15 Hz)Confirms trans-configuration
HRMSm/z 612.2845 ([M+H]⁺)Validates molecular formula

Advanced: How do steric effects from the 4-methylpiperazine group influence binding affinity in kinase assays?

Answer:
The 4-methylpiperazine group enhances solubility and modulates steric interactions with hydrophobic kinase pockets. Comparative SAR studies show that bulkier substituents (e.g., 4-benzylpiperazine) reduce affinity due to clashes with conserved glycine residues, while smaller groups (e.g., 4-methyl) optimize van der Waals interactions .
SAR Table:

SubstituentIC₅₀ (nM)Kinase Target
4-Methylpiperazine12 ± 3EGFR
4-Benzylpiperazine450 ± 50EGFR

Advanced: What methodologies address contradictory bioactivity data in cellular assays?

Answer:
Contradictions often arise from off-target effects or assay conditions. Use orthogonal assays:

Cellular Thermal Shift Assay (CETSA): Confirms target engagement by measuring protein thermal stability shifts.

Kinobead Profiling: Identifies off-target kinase interactions .

Dose-Response Curves: Validate potency (EC₅₀) across multiple cell lines .

Advanced: How can molecular docking predict interactions with the ATP-binding site of kinases?

Answer:
Docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 1M17 for EGFR) model the compound’s binding mode. Key interactions:

  • Pyrazine carboxamide forms H-bonds with backbone NH of Met793.
  • 4-Methylpiperazine occupies the hydrophobic back pocket.
    Validation: RMSD <2 Å between predicted and crystallographic poses .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

  • Normal-Phase Chromatography: Separate polar impurities using silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20).
  • Reverse-Phase HPLC: Achieve >95% purity with a C18 column (ACN:H₂O + 0.1% TFA) .

Advanced: What in vivo pharmacokinetic challenges arise from the acryloyl group?

Answer:
The acryloyl group may undergo Michael addition with glutathione, reducing bioavailability. Strategies:

  • Prodrug Approach: Mask the acryloyl as a tert-butyl ester, cleaved in vivo by esterases.
  • PEGylation: Improve half-life via conjugation with polyethylene glycol .

Basic: How to validate the stability of the compound under physiological pH?

Answer:
Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours. Stability criteria: <10% degradation at 24 h .

Advanced: What computational tools model the compound’s ADMET properties?

Answer:

  • SwissADME: Predicts solubility (LogS), permeability (LogP), and CYP450 interactions.
  • ProTox-II: Estimates hepatotoxicity and LD₅₀.
    Example Prediction:
ParameterValue
LogP3.2
CYP3A4 InhibitionHigh Risk

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